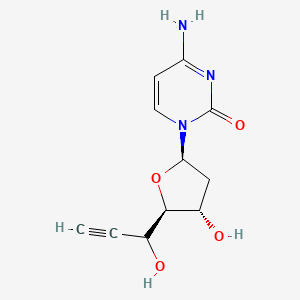

5'-Ethynyl-2'-deoxycytidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H13N3O4 |

|---|---|

Peso molecular |

251.24 g/mol |

Nombre IUPAC |

4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H13N3O4/c1-2-6(15)10-7(16)5-9(18-10)14-4-3-8(12)13-11(14)17/h1,3-4,6-7,9-10,15-16H,5H2,(H2,12,13,17)/t6?,7-,9+,10+/m0/s1 |

Clave InChI |

LZOQKZZXWGGLBE-ZGFSTQBOSA-N |

SMILES isomérico |

C#CC([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O |

SMILES canónico |

C#CC(C1C(CC(O1)N2C=CC(=NC2=O)N)O)O |

Origen del producto |

United States |

Foundational & Exploratory

5'-Ethynyl-2'-deoxycytidine: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanism, applications, and experimental protocols of 5'-Ethynyl-2'-deoxycytidine (EdC), a key tool in molecular biology for monitoring DNA synthesis and cell proliferation.

Abstract

This compound (EdC) is a nucleoside analog of deoxycytidine that has emerged as a valuable tool for labeling newly synthesized DNA in living cells and organisms.[1][2] Its primary application lies in the detection of cellular proliferation, offering a less toxic alternative to other thymidine (B127349) analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU).[2] This technical guide provides a comprehensive overview of EdC, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

The study of DNA replication is fundamental to understanding cell cycle progression, tissue homeostasis, and the pathogenesis of diseases such as cancer. For decades, researchers have relied on nucleoside analogs that can be incorporated into newly synthesized DNA to identify proliferating cells.[2] While BrdU has been a longstanding tool, its detection requires harsh DNA denaturation steps. The advent of "click chemistry" has revolutionized this field, enabling the use of alkyne-modified nucleosides like EdU and EdC.[3][4] These analogs are incorporated into DNA and can be subsequently detected with high specificity and sensitivity using a copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide.[4]

Initially investigated for its antiviral properties, EdC is now predominantly used as a marker for cellular replication.[3][5] A key characteristic of EdC is its significantly lower cytotoxicity compared to EdU, making it particularly suitable for long-term cell tracking studies.[2] This guide will delve into the technical details of EdC, providing researchers with the necessary information to effectively utilize this powerful molecule in their experiments.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of EdC is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₃O₄ | [6] |

| Molecular Weight | 251.24 g/mol | [6] |

| Exact Mass | 251.09 g/mol | [6] |

| CAS Number | 69075-47-4 | [6] |

| Appearance | Off-white solid | [6] |

| Purity | ≥ 99% (HPLC) | [6] |

| Solubility | DMSO | [6] |

| Spectroscopic Properties | λmax 291 nm, ε 8.5 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | [6][7] |

| Storage Conditions | -20 °C, dry and under inert gas | [6] |

Mechanism of Action and Metabolism

The utility of EdC as a marker for DNA synthesis is predicated on its metabolic conversion and subsequent incorporation into replicating DNA.

Cellular Uptake and Conversion to EdU

Upon entering the cell, EdC is not directly incorporated into DNA. Instead, it undergoes enzymatic deamination by cytidine (B196190) deaminase (CDD) to form 5-ethynyl-2'-deoxyuridine (EdU).[3][8] This conversion is a critical step, as it is the resulting EdU that is phosphorylated and ultimately incorporated into the DNA strand.[3][9] The lower cytotoxicity of EdC compared to EdU is attributed to the fact that only a fraction of the administered EdC is converted to the more toxic EdU.[9]

Phosphorylation and DNA Incorporation

Following its conversion to EdU, the molecule is successively phosphorylated by cellular kinases to its triphosphate form, EdUTP. DNA polymerases then recognize EdUTP as an analog of thymidine triphosphate and incorporate it into newly synthesized DNA during the S-phase of the cell cycle.[3][10] The presence of the ethynyl (B1212043) group on the pyrimidine (B1678525) ring allows for the subsequent detection via click chemistry.[4]

References

- 1. 5-Ethynyl-2′-deoxycytidine, (EdC) - CD BioSciences [celluars.com]

- 2. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 7. biorbyt.com [biorbyt.com]

- 8. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and 5-ethynyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-ethynyl.com [5-ethynyl.com]

The Intracellular Conversion of EdC to EdU: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Cellular Metabolism of 5-Ethynyl-2'-deoxycytidine (B116413) (EdC) to 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and its Implications for Cell Proliferation Assays.

In the realm of cell cycle analysis and proliferation assays, 5-ethynyl-2'-deoxycytidine (EdC) and 5-ethynyl-2'-deoxyuridine (EdU) have emerged as powerful tools that leverage the efficiency of click chemistry. While both are nucleoside analogs incorporated into newly synthesized DNA during the S-phase, a critical distinction lies in their intracellular processing. A significant body of evidence reveals that EdC is largely converted to EdU within the cell before its incorporation into the genome.[1] This metabolic conversion, primarily mediated by cytidine (B196190) deaminases, has profound implications for experimental design, data interpretation, and the cytotoxic profiles of these compounds. This guide provides a comprehensive technical overview of the EdC to EdU conversion, including the underlying biochemical pathways, quantitative comparisons, detailed experimental protocols, and visual workflows to empower researchers in making informed decisions for their specific experimental needs.

The Biochemical Pathway: Deamination of EdC

EdC, a deoxycytidine analog, is not directly incorporated into DNA. Instead, it first undergoes enzymatic deamination to form EdU, a deoxyuridine analog.[1] This conversion is a key step in the pyrimidine (B1678525) salvage pathway.[2][3] The primary enzymes responsible for this reaction are cytidine deaminases (CDA).[1][2][3]

Once EdC enters the cell, it is a substrate for CDA, which catalyzes the removal of the amino group from the cytosine base, converting it to a uracil (B121893) base, thus forming EdU. Subsequently, EdU is phosphorylated by cellular kinases to its triphosphate form, EdUTP, which is then incorporated into replicating DNA by DNA polymerases.[1]

The efficiency of this conversion is a critical determinant of the overall labeling efficiency and is known to be cell-line dependent, largely due to variations in the expression and activity of cytidine deaminases.[4] Cell lines with high CDA activity will efficiently convert EdC to EdU, leading to robust DNA labeling, whereas cells with low CDA activity will exhibit significantly lower incorporation of the ethynyl (B1212043) label when supplied with EdC.[5]

Quantitative Data Summary

The conversion of EdC to EdU directly impacts incorporation efficiency and cytotoxicity. The following tables summarize the available quantitative and qualitative data comparing EdC and EdU.

Table 1: Comparison of EdC and EdU Properties

| Feature | 5-ethynyl-2'-deoxycytidine (EdC) | 5-ethynyl-2'-deoxyuridine (EdU) | References |

| Mechanism of Labeling | Primarily converted to EdU intracellularly by cytidine deaminases before incorporation into DNA. | A thymidine (B127349) analog directly incorporated into newly synthesized DNA during the S-phase. | [1] |

| Incorporation Efficiency | Generally lower and cell-line dependent due to reliance on enzymatic conversion to EdU. | Higher and more direct incorporation into replicating DNA. | |

| Cytotoxicity | Generally exhibits lower cytotoxicity at equivalent concentrations, attributed to limited conversion to the more toxic EdU. | Can induce a DNA damage response and cell death, particularly with long-term exposure. | [6][7] |

Table 2: Cytotoxicity Data (IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| EdC | B-cell Acute Lymphoblastic Leukemia (Nalm-6) | Data not consistently available, but generally higher than EdU | [8] |

| EdU | Human Foreskin Fibroblasts (hFbs) | ~10 (induces DNA damage response) | [7] |

| EdU | Mouse Embryonic Stem Cells (mESC) | Induces apoptosis after 30 min exposure | [7] |

Note: Direct comparison of IC50 values should be made with caution as they are cell-type specific and depend on experimental conditions.

Experimental Protocols

Protocol 1: In Situ Labeling of Nascent DNA in Mammalian Cells with EdC

This protocol is a general guideline for labeling DNA in cultured mammalian cells. Optimization of EdC concentration and incubation time is recommended for each cell type.

A. Materials

-

5-Ethynyl-2'-deoxycytidine (EdC)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® EdU Cell Proliferation Kit (or individual click chemistry reagents: fluorescent azide (B81097), copper(II) sulfate, reducing agent like sodium ascorbate)

B. Procedure

-

Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere overnight.

-

EdC Labeling:

-

Prepare a stock solution of EdC in DMSO or PBS.

-

Dilute the EdC stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the existing medium from the cells and add the EdC-containing medium.

-

Incubate the cells for the desired period (e.g., 1-24 hours) under normal cell culture conditions. The incubation time will depend on the cell cycle length and the desired labeling intensity.

-

-

Fixation and Permeabilization:

-

Remove the EdC-containing medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper(II) sulfate, and a reducing agent in a reaction buffer.

-

Remove the PBS and add the click reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the click reaction cocktail and wash the cells three times with PBS.

-

If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

-

Imaging: Mount the coverslips and visualize the fluorescently labeled cells using a fluorescence microscope.

Protocol 2: Assay for Cytidine Deaminase Activity on EdC

This protocol provides a method to assess the relative cytidine deaminase activity in cell lysates by measuring the conversion of EdC to EdU, followed by a click reaction.

A. Materials

-

Cell lysate from the cell line of interest

-

5-Ethynyl-2'-deoxycytidine (EdC)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM EDTA)

-

Click chemistry reagents (as in Protocol 1)

-

Method for separating nucleosides (e.g., HPLC or LC-MS) or a plate-based fluorescence reader

B. Procedure

-

Cell Lysate Preparation: Prepare a cytosolic extract from the cells of interest using standard methods.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the cell lysate, EdC (final concentration, e.g., 100 µM), and reaction buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

-

Include a negative control with heat-inactivated lysate.

-

-

Detection of EdU:

-

Method A: Chromatographic Separation: Stop the reaction and analyze the supernatant by HPLC or LC-MS to quantify the amounts of EdC and EdU.[9]

-

Method B: Plate-Based Click Reaction:

-

Stop the reaction.

-

Perform a click reaction in a 96-well plate by adding the click reaction cocktail containing a fluorescent azide.

-

Measure the fluorescence intensity using a plate reader. The fluorescence intensity will be proportional to the amount of EdU generated.

-

-

-

Data Analysis: Compare the amount of EdU produced by the active lysate to the negative control to determine the relative cytidine deaminase activity.

Visualizations

Caption: Biochemical pathway of EdC conversion to EdU and its subsequent incorporation into DNA.

Caption: General experimental workflow for labeling nascent DNA with EdC.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Rapid Approach for Identifying Cell Lines Lacking Functional Cytidine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytidine deaminase levels in cultured mammalian cell lines measured by the growth tests and enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of cytidine deaminase activity on intrinsic resistance to cytarabine in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4’-Ethynyl-2’-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of residual EDU (N-ethyl-N'-(dimethylaminopropyl) carbodiimide (EDC) hydrolyzed urea derivative) and other residual by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into Erastin-Induced Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Erastin (B1684096), a small molecule compound, has garnered significant attention in cancer research for its ability to induce a unique form of iron-dependent, non-apoptotic cell death known as ferroptosis.[1][2] This technical guide provides an in-depth overview of the initial investigations into erastin-induced cytotoxicity (EdC), focusing on its mechanisms of action, quantitative cytotoxic effects, and the experimental protocols used for its characterization.

Core Mechanisms of Erastin-Induced Cytotoxicity

Erastin's cytotoxic effects are primarily mediated through the induction of ferroptosis, a process characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[1][3] Erastin triggers this cascade through multiple pathways, making it a potent and fast-acting ferroptosis inducer.[1]

The principal mechanisms include:

-

Inhibition of System Xc- : Erastin blocks the cystine/glutamate antiporter (system Xc-), which is crucial for the uptake of cystine.[2][4] This leads to a depletion of intracellular cysteine, a key component for the synthesis of the antioxidant glutathione (B108866) (GSH).[2]

-

Depletion of Glutathione (GSH) : The reduction in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), a critical enzyme that neutralizes lipid peroxides.[2][4]

-

Interaction with Voltage-Dependent Anion Channels (VDACs) : Erastin can also act on VDACs on the mitochondrial outer membrane, further contributing to mitochondrial dysfunction and ROS production.[1][5]

-

Activation of p53 : In some cancer cells, erastin has been shown to activate the tumor suppressor p53, which can further inhibit system Xc- activity and enhance ferroptosis.[1]

This multi-pronged attack on the cell's antioxidant defense system leads to unchecked lipid peroxidation, membrane damage, and ultimately, cell death.[3]

Quantitative Analysis of Erastin Cytotoxicity

The cytotoxic potency of erastin varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect. The following table summarizes reported IC50 values for erastin in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| HeLa | Cervical Cancer | 30.88 | Not Specified | [6] |

| SiHa | Cervical Cancer | 29.40 | Not Specified | [6] |

| MDA-MB-231 | Breast Cancer | 40 | 24 h | [6] |

| MDA-MB-231 | Breast Cancer | 40.63 | 24 h | [6][7] |

| MCF-7 | Breast Cancer | 80 | 24 h | [6] |

| HGC-27 | Gastric Cancer | 14.39 | 24 h | [8][9] |

| MM.1S | Multiple Myeloma | ~15 | Not Specified | [10] |

| RPMI8226 | Multiple Myeloma | ~10 | Not Specified | [10] |

| A673 | Ewing's Sarcoma | 30 | Not Specified | [11] |

| B16 | Melanoma | 5 | 24 h | [11] |

| HT-29 | Colorectal Cancer | ~10-30 | 48 h | [12] |

| DLD-1 | Colorectal Cancer | ~10-30 | Not Specified | [12] |

| CaCo-2 | Colorectal Cancer | ~10-30 | Not Specified | [12] |

| HeLa | Cervical Cancer | ~3.5 | Not Specified | [13] |

| NCI-H1975 | Non-Small Cell Lung Cancer | ~5 | Not Specified | [13] |

| OVCAR-8 | Ovarian Cancer | ~2.5-10 | 72 h | [14][15] |

| NCI/ADR-RES | Ovarian Cancer | ~2.5-10 | 72 h | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of erastin's cytotoxic effects. Below are protocols for key experiments.

Cell Viability Assays

1. MTT Assay:

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.[16]

-

Treat cells with varying concentrations of erastin and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2.5-4 hours at 37°C.[16]

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]

-

Measure the absorbance at a specific wavelength (e.g., 470 nm or 570 nm) using a microplate reader.[8]

-

2. CCK-8 Assay:

-

Principle: A more sensitive colorimetric assay for the determination of cell viability.

-

Protocol:

Lipid Peroxidation Assays

1. Malondialdehyde (MDA) Assay:

-

Principle: Measures the levels of MDA, a major product of lipid peroxidation.

-

Protocol:

-

Seed cells in a 6-well plate (e.g., 5 x 10^5 cells/well) and treat with erastin.[17]

-

Wash cells with ice-cold PBS and homogenize them in MDA lysis buffer containing BHT.[17]

-

Centrifuge the lysate to remove insoluble material.[17]

-

React the supernatant with thiobarbituric acid (TBA) at high temperature (e.g., 95-100°C).

-

Measure the absorbance of the resulting pink-colored product at 532 nm.[7]

-

2. C11-BODIPY 581/591 Staining:

-

Principle: A fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric measurement of lipid peroxidation.

-

Protocol:

-

Treat cells with erastin for the desired time.

-

Resuspend the collected cells in a buffer containing 10 µM C11-BODIPY 581/591 and incubate for 20-30 minutes at 37°C.[16]

-

Wash the cells to remove the excess probe.[16]

-

Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope.[16][17]

-

Reactive Oxygen Species (ROS) Detection

1. DCFH-DA Staining:

-

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EdC is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

References

- 1. dovepress.com [dovepress.com]

- 2. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The Ferroptosis Inducer Erastin Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Iron Administration Overcomes Resistance to Erastin-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Cytidine Deaminase in the Metabolism of EdC Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolism of 2'-deoxy-5-ethylcytidine (B1195403) (EdC), a synthetic nucleoside analog, is critically influenced by the enzymatic activity of cytidine (B196190) deaminase (CDA). However, the susceptibility to deamination is entirely dependent on the specific isomeric form of EdC. This technical guide elucidates the pivotal role of CDA in the metabolic fate of EdC, highlighting the stark contrast between the 5-ethynyl and 4'-ethynyl isomers. While 5-ethynyl-2'-deoxycytidine (B116413) is a substrate for CDA and is readily converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), 4'-ethynyl-2'-deoxycytidine (B12373897) is resistant to this metabolic pathway. This distinction has profound implications for the biological activity and therapeutic applications of these compounds. This guide provides a comprehensive overview of the metabolic pathways, quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the CDA-mediated metabolism of EdC.

Introduction

Cytidine deaminase (CDA) is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively.[1] This enzymatic activity also extends to various cytidine analogs, often leading to their inactivation in therapeutic contexts.[2] The metabolism of 2'-deoxy-5-ethylcytidine (EdC) presents a fascinating case study in the specificity of CDA activity, with different isomers exhibiting opposing metabolic fates. Understanding the role of CDA in EdC metabolism is crucial for the rational design and application of EdC-based compounds in research and drug development.

Metabolic Pathways of EdC Isomers

The metabolic journey of an EdC molecule is dictated by the position of the ethynyl (B1212043) group on the deoxyribose ring. This seemingly minor structural difference determines its interaction with cytidine deaminase.

The Fate of 5-ethynyl-2'-deoxycytidine: A Substrate for Cytidine Deaminase

5-ethynyl-2'-deoxycytidine (5-EdC) is readily recognized and deaminated by cytidine deaminase. This enzymatic conversion yields 5-ethynyl-2'-deoxyuridine (EdU), a well-known thymidine (B127349) analog used for monitoring DNA synthesis.[3][4] The primary metabolic pathway for 5-EdC, therefore, involves its conversion to EdU, which is subsequently phosphorylated and incorporated into DNA.[5] This deamination step is often the dominant metabolic route in many cell lines.[3]

References

- 1. 4’-Ethynyl-2’-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and 5-ethynyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Ethynyl-2'-deoxycytidine (EdC): A Technical Guide to S-Phase Cell Population Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of DNA synthesis is a cornerstone of research in cell biology, oncology, and drug development. For decades, the gold standard for labeling and detecting proliferating cells has been the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU). However, the advent of click chemistry has ushered in a new era of powerful alternatives, including 5'-Ethynyl-2'-deoxycytidine (EdC), a nucleoside analog of deoxycytidine. This technical guide provides an in-depth overview of EdC as a marker for S-phase cells, offering a comprehensive comparison with other methods, detailed experimental protocols, and a summary of key quantitative data to aid researchers in making informed decisions for their experimental designs.

EdC offers a significant advantage over traditional methods by employing a bio-orthogonal click chemistry reaction for detection. This method is highly specific, efficient, and occurs under mild conditions, thus preserving cellular architecture and allowing for multiplexing with other fluorescent probes.[1][2]

Mechanism of Action

This compound is a cell-permeable analog of the natural nucleoside deoxycytidine. Once inside the cell, it is processed by the endogenous nucleotide salvage pathway.

-

Phosphorylation: Cellular kinases phosphorylate EdC to its triphosphate form, EdC triphosphate (EdCTP).

-

Incorporation: During the S-phase of the cell cycle, DNA polymerases incorporate EdCTP into newly synthesized DNA, substituting for deoxycytidine triphosphate (dCTP).

-

Detection: The incorporated EdC contains a terminal alkyne group, which serves as a bio-orthogonal handle. This alkyne group can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." A fluorescently labeled azide (B81097) is covalently attached to the alkyne group, enabling the visualization and quantification of cells that were actively synthesizing DNA.

It is noteworthy that some studies suggest that in certain cell lines, EdC can be deaminated to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is then incorporated into the DNA.[2]

Data Presentation: A Comparative Analysis

The choice of an S-phase marker often depends on a balance of factors including labeling efficiency, cytotoxicity, and the specific requirements of the experimental workflow. Below is a summary of available data comparing EdC with the widely used analogs BrdU and EdU.

Table 1: Qualitative and Quantitative Comparison of S-Phase Markers

| Feature | This compound (EdC) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |

| Principle of Detection | Click Chemistry | Click Chemistry | Immunohistochemistry |

| DNA Denaturation Required | No | No | Yes (Harsh acid or heat treatment)[2] |

| Protocol Duration | Shorter (~2-4 hours for detection)[3] | Shorter (~2-4 hours for detection) | Longer (>4 hours, often with overnight incubation)[3][4] |

| Multiplexing Capability | Excellent, due to mild detection conditions[3] | Excellent, due to mild detection conditions | Limited, due to harsh denaturation[3] |

| Incorporation Efficiency | Modestly less efficient than native dC[3] | Efficiently incorporated in place of thymidine | Efficiently incorporated in place of thymidine[3] |

| Signal-to-Noise Ratio | Generally superior to BrdU[1][5] | Generally superior to BrdU[5] | Can be variable with higher background[1] |

Table 2: Comparative Cytotoxicity Data (IC50 Values)

Note: The provided IC50 values are from different studies and cell lines, and direct comparison should be made with caution.

| Compound | Cell Line | IC50 (µM) | Reference |

| EdC | SUDHL-2 (DLBCL) | ~1 | [3] |

| EdC | OCI-Ly-10 (DLBCL) | ~1 | [3] |

| EdC | Molt-4 (T-ALL) | ~0.1 | [3] |

| EdC | Jurkat (T-ALL) | ~0.1 | [3] |

| EdU | CHO | ~10 (in presence of nucleotide/nucleoside supplement) | [3] |

| EdU | CHO (nucleotide/nucleoside free media) | 0.088 | [6] |

| BrdU | CHO | ~100 (in presence of nucleotide/nucleoside supplement) | [3] |

| BrdU | CHO (nucleotide/nucleoside free media) | 15 | [6] |

DLBCL: Diffuse Large B-cell Lymphoma; T-ALL: T-cell Acute Lymphoblastic Leukemia; CHO: Chinese Hamster Ovary cells.

Experimental Protocols

The following are generalized protocols for using EdC to label S-phase cells for analysis by fluorescence microscopy and flow cytometry. Optimal conditions, such as EdC concentration and incubation time, should be empirically determined for each cell type and experimental setup.

Protocol 1: EdC Labeling for Fluorescence Microscopy

This protocol outlines the steps for labeling, fixing, and staining adherent cells grown on coverslips.

Materials:

-

This compound (EdC)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Wash buffer (e.g., PBS with 3% BSA)

-

Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on sterile coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

-

EdC Labeling: Add EdC to the cell culture medium to a final concentration of 10-20 µM. Incubate for the desired pulse duration (e.g., 1-4 hours) under normal cell culture conditions.

-

Fixation:

-

Aspirate the EdC-containing medium.

-

Wash the cells once with PBS.

-

Add the fixative solution and incubate for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells twice with wash buffer.

-

Add the permeabilization buffer and incubate for 20 minutes at room temperature.

-

-

Click Reaction:

-

Wash the cells twice with wash buffer.

-

Prepare the click chemistry reaction cocktail according to the manufacturer's instructions immediately before use.

-

Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the reaction cocktail.

-

Wash the cells three times with wash buffer.

-

-

Nuclear Staining (Optional):

-

Incubate the cells with a nuclear counterstain solution for 5-10 minutes at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the cells once with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

The cells are now ready for analysis by fluorescence microscopy.

-

Protocol 2: EdC Labeling for Flow Cytometry

This protocol is suitable for both suspension and adherent cells. Adherent cells should be harvested and prepared as a single-cell suspension before starting the protocol.

Materials:

-

This compound (EdC)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., saponin-based buffer)

-

Click chemistry reaction cocktail

-

DNA content stain (e.g., Propidium Iodide or DAPI)

-

Flow cytometry tubes

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Preparation and Labeling:

-

Culture cells to the desired density.

-

Add EdC to the culture medium at a final concentration of 10-20 µM and incubate for the desired duration.

-

Harvest the cells and prepare a single-cell suspension.

-

-

Fixation:

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in the fixative solution and incubate for 15 minutes at room temperature.

-

-

Permeabilization:

-

Centrifuge the fixed cells, discard the supernatant, and wash once with PBS.

-

Resuspend the cells in the permeabilization buffer.

-

-

Click Reaction:

-

Centrifuge the permeabilized cells and resuspend the pellet in the freshly prepared click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing:

-

Add flow cytometry buffer to the cells, centrifuge, and discard the supernatant. Repeat this wash step once more.

-

-

DNA Content Staining:

-

Resuspend the cells in a solution containing a DNA content stain.

-

Incubate as recommended for the specific stain.

-

-

Analysis:

-

Resuspend the final cell pellet in flow cytometry buffer and analyze on a flow cytometer.

-

Conclusion

This compound has emerged as a powerful and versatile tool for the detection of S-phase cells. Its reliance on the mild and efficient click chemistry detection method overcomes many of the limitations associated with the traditional BrdU assay, such as the need for harsh DNA denaturation. This preserves cellular and tissue morphology, allowing for greater compatibility with multiplexing and high-content imaging applications. While considerations of cytotoxicity and incorporation efficiency are important for any nucleoside analog, the available data suggests that EdC offers a favorable profile, particularly for long-term studies where cell viability is a concern. By providing a faster, more robust, and highly compatible workflow, EdC represents a significant advancement for researchers studying cell proliferation, DNA replication, and cell cycle dynamics. As with any technique, careful optimization of labeling conditions is recommended to ensure reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 5'-Ethynyl-2'-deoxycytidine (EdC) Click Chemistry for High-Fidelity DNA Synthesis Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of DNA synthesis is fundamental to understanding cell proliferation, cell cycle kinetics, and DNA damage responses. 5'-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine that offers a robust and sensitive method for labeling newly synthesized DNA.[1] During the S-phase of the cell cycle, EdC is incorporated into replicating DNA by the cell's natural machinery.[2] The terminal alkyne group of EdC serves as a bioorthogonal handle, allowing for a highly specific and efficient covalent reaction with an azide-containing fluorescent dye or tag via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4][5][6] This method presents a significant advantage over traditional techniques like BrdU labeling by eliminating the need for harsh DNA denaturation, thus preserving cell morphology and antigenicity for multiparametric analysis.[2][7]

Principle of the Method

The EdC-based cell proliferation assay involves two key steps:

-

Incorporation: Proliferating cells are incubated with EdC, which is transported into the cell and phosphorylated to EdC triphosphate (EdCTP).[1] DNA polymerases then incorporate EdCTP into newly synthesized DNA as an analog of dCTP.[1]

-

Detection: Following incorporation, cells are fixed and permeabilized. The alkyne group within the newly synthesized DNA is then covalently bonded to a fluorescent azide (B81097) probe through a CuAAC reaction. This forms a stable triazole linkage, enabling visualization and quantification of DNA synthesis.[2]

Experimental Workflow

Caption: General experimental workflow for labeling newly synthesized DNA using EdC.

Chemical Reaction

The core of the detection method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

Detailed Experimental Protocols

These protocols provide a starting point for labeling newly synthesized DNA with EdC in cultured cells for analysis by fluorescence microscopy and flow cytometry. Optimization may be required for different cell types and experimental conditions.

Materials and Reagents

| Reagent | Recommended Stock Concentration | Recommended Final Concentration |

| This compound (EdC) | 10 mM in DMSO or PBS | 10 µM |

| Paraformaldehyde | 16% (w/v) aqueous solution | 4% (w/v) in PBS |

| Triton™ X-100 | 10% (v/v) aqueous solution | 0.5% (v/v) in PBS |

| Bovine Serum Albumin (BSA) | 10% (w/v) in PBS | 3% (w/v) in PBS |

| Copper (II) Sulfate (CuSO₄) | 100 mM in dH₂O | 1-2 mM |

| Fluorescent Azide | 1-10 mM in DMSO | 1-10 µM |

| Sodium Ascorbate (B8700270) | 500 mM in dH₂O (prepare fresh) | 10 mM |

| Nuclear Counterstain (e.g., Hoechst 33342) | 1 mg/mL in dH₂O | 1 µg/mL |

| Phosphate-Buffered Saline (PBS) | 10X | 1X |

| DMSO | - | - |

| dH₂O | - | - |

Protocol 1: Fluorescence Microscopy

-

Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will prevent confluence at the time of analysis. Allow cells to attach and grow overnight.

-

EdC Labeling: Add EdC to the culture medium to a final concentration of 10 µM.[8] Incubate for a period appropriate for the cell cycle time of the cell line (e.g., 1-4 hours).[1]

-

Fixation: Remove the EdC-containing medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

-

Washing: Wash the cells twice with 3% BSA in PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.[9]

-

Washing: Wash the cells twice with 3% BSA in PBS.

-

Click Reaction: Prepare the click reaction cocktail immediately before use. For each coverslip, prepare the required volume of the cocktail.

-

Click Reaction Cocktail (100 µL per well):

-

PBS: 85 µL

-

Copper (II) Sulfate: 2 µL of 100 mM stock (Final: 2 mM)

-

Fluorescent Azide: 1 µL of 1 mM stock (Final: 10 µM)

-

Sodium Ascorbate: 2 µL of 500 mM stock (Final: 10 mM)

-

-

-

Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.[9]

-

Washing: Wash the cells three times with 3% BSA in PBS.

-

Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain solution (e.g., Hoechst 33342) for 5-10 minutes.

-

Final Wash: Wash the cells once with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Flow Cytometry

-

Cell Culture and Labeling: Culture cells in suspension or in flasks. Add EdC to the culture medium to a final concentration of 10 µM and incubate for the desired period.

-

Cell Harvesting: For adherent cells, detach them using trypsin or a cell scraper. For suspension cells, collect them by centrifugation. Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.

-

Washing: Centrifuge the fixed cells, discard the supernatant, and wash the cells once with 3% BSA in PBS.

-

Permeabilization: Resuspend the cells in 0.5% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.

-

Washing: Wash the cells twice with 3% BSA in PBS.

-

Click Reaction: Resuspend the cell pellet in the freshly prepared click reaction cocktail (see Protocol 1 for recipe) and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Add 3% BSA in PBS to the cells, centrifuge, and discard the supernatant. Repeat this wash step twice.

-

Nuclear Staining (Optional): Resuspend the cells in a nuclear counterstain solution and incubate for 5-10 minutes.

-

Analysis: Resuspend the final cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA) and analyze on a flow cytometer.

Data Analysis Workflow

Caption: Data analysis workflow for microscopy and flow cytometry data.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no fluorescent signal | Inefficient EdC incorporation | Optimize EdC concentration (1-20 µM) and incubation time. Ensure cells are actively proliferating. |

| Inactive click reaction components | Prepare fresh sodium ascorbate solution for each experiment. Ensure proper storage of all reagents. | |

| Insufficient permeabilization | Increase Triton™ X-100 concentration or incubation time. | |

| High background fluorescence | Incomplete removal of click reaction reagents | Increase the number and duration of wash steps after the click reaction. |

| Non-specific binding of fluorescent azide | Decrease the concentration of the fluorescent azide. | |

| Cell loss | Harsh cell handling | Use gentle centrifugation speeds and aspiration techniques. |

| Over-fixation or over-permeabilization | Reduce the concentration or incubation time for fixation and permeabilization steps. |

Conclusion

The this compound click chemistry protocol provides a powerful and versatile tool for the sensitive and specific detection of DNA synthesis. Its compatibility with other fluorescent probes and antibodies, combined with a straightforward workflow, makes it an excellent choice for a wide range of applications in cell biology and drug discovery. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can achieve reliable and reproducible results in their cell proliferation assays.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 4. licorbio.com [licorbio.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

EdC Labeling Protocol for Proliferation Analysis in Cultured Cells

Application Notes

Introduction

The analysis of cell proliferation is a cornerstone of research in developmental biology, oncology, and drug discovery. A key indicator of cellular proliferation is the synthesis of new DNA during the S-phase of the cell cycle. 5-ethynyl-2'-deoxycytidine (B116413) (EdC) is a nucleoside analog of deoxycytidine that is incorporated into newly synthesized DNA.[1] This incorporation provides a powerful tool for researchers to identify and quantify proliferating cells.

The detection of incorporated EdC is achieved through a robust and highly specific bio-orthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2][3] The terminal alkyne group on the EdC molecule covalently bonds with a fluorescently labeled azide (B81097), resulting in a stable triazole linkage that can be visualized by fluorescence microscopy or quantified by flow cytometry.[4][5] This method offers a significant advantage over traditional BrdU labeling, as it does not require harsh DNA denaturation steps, which can compromise cellular and tissue architecture and limit compatibility with other staining methods.[6]

Mechanism of Action

Once introduced to cultured cells, the cell-permeable EdC is transported into the cell and subsequently phosphorylated by cellular kinases to its triphosphate form, EdC triphosphate (EdCTP).[1] DNA polymerases then recognize and incorporate EdCTP into the newly synthesized DNA strands in place of the natural deoxycytidine triphosphate (dCTP).[7] The ethynyl (B1212043) group, now a part of the DNA backbone, serves as a bio-orthogonal handle for the click chemistry reaction.

Quantitative Data

Table 1: Comparison of EdC and BrdU Cell Proliferation Assays

| Feature | EdC Assay | BrdU Assay |

| Principle of Detection | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry")[6] | Immunohistochemistry with anti-BrdU antibodies[6] |

| DNA Denaturation Required | No[6] | Yes (e.g., HCl, heat, DNase)[6] |

| Protocol Duration | Shorter[6] | Longer[6] |

| Sensitivity | High[6] | High, but can be dependent on denaturation efficiency[6] |

| Compatibility with other stains | Generally compatible due to mild detection conditions[6] | Limited compatibility due to harsh denaturation steps[6] |

Table 2: Recommended EdC Concentrations and Incubation Times for Cultured Cells

| Cell Type | EdC Concentration (µM) | Incubation Time | Reference |

| General Mammalian Cells | 10 - 50 | 1 - 4 hours | [1] |

| HeLa, DLD-1 | 5 | 24 - 48 hours (for dense labeling) | [8] |

| Various Cell Lines | 10 - 250 | Not specified | [1] |

Note: It is highly recommended to perform a dose-response experiment to determine the optimal EdC concentration and incubation time for your specific cell line and experimental conditions.

Table 3: Cytotoxicity of EdC (IC50 Values) in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| U-2 OS | Osteosarcoma | >250 | [1] |

| A549 | Lung Carcinoma | 126 | [1] |

| HCT116 | Colon Cancer | >250 | [1] |

| BJ | Normal Fibroblasts | >250 | [1] |

| HFF-1 | Normal Fibroblasts | >250 | [1] |

| MRC-5 | Normal Lung Fibroblasts | >250 | [1] |

| HaCaT | Keratinocytes | 148 | [1] |

| THP-1 | Leukemia | 1.1 | [1] |

| SUDHL-2 (DLBCL) | Diffuse Large B-cell Lymphoma | ~1 | [9] |

| OCI-Ly-10 (DLBCL) | Diffuse Large B-cell Lymphoma | ~1 | [9] |

| Molt-4 (T-ALL) | T-cell Acute Lymphoblastic Leukemia | ~0.1 | [9] |

| Jurkat (T-ALL) | T-cell Acute Lymphoblastic Leukemia | ~0.1 | [9] |

Note: IC50 values can vary depending on the assay method and experimental conditions.[10] The provided data should be used as a guideline.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: EdC Incorporation into Newly Synthesized DNA.

Diagram 2: General Experimental Workflow for EdC Labeling.

Experimental Protocols

Protocol 1: EdC Labeling for Fluorescence Microscopy

Materials:

-

Cultured cells

-

Complete cell culture medium

-

EdC solution (stock solution in DMSO or water)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)[11]

-

Wash buffer (e.g., 3% BSA in PBS)

-

Click reaction cocktail components:

-

Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

Copper (II) sulfate (B86663) (CuSO4)[1]

-

Reducing agent (e.g., sodium ascorbate)[1]

-

Reaction buffer (e.g., Tris-buffered saline)

-

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

-

Coverslips and microscope slides

Procedure:

-

Cell Seeding: Plate cells on coverslips in a multi-well plate at the desired density and allow them to adhere overnight.

-

EdC Labeling: Add EdC to the culture medium to the desired final concentration (e.g., 10-50 µM).[1] Incubate the cells for the desired period (e.g., 1-4 hours) under normal cell culture conditions.[1] The optimal time will depend on the cell cycle length of your cell line.

-

Fixation: Remove the EdC-containing medium and wash the cells once with PBS. Fix the cells with the fixative solution for 15 minutes at room temperature.[1]

-

Permeabilization: Remove the fixative and wash the cells twice with wash buffer. Add the permeabilization solution and incubate for 20 minutes at room temperature.[1][11]

-

Click Reaction: a. Wash the cells twice with wash buffer. b. Prepare the click reaction cocktail immediately before use according to the manufacturer's instructions. A general recipe involves combining the fluorescent azide, CuSO4, and a reducing agent in a reaction buffer. c. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[1]

-

Washing: Remove the reaction cocktail and wash the cells twice with wash buffer.

-

Nuclear Staining: Incubate the cells with a nuclear counterstain solution for 5-10 minutes at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells once with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for imaging with a fluorescence microscope.

Protocol 2: EdC Labeling for Flow Cytometry

Materials:

-

Cultured cells (adherent or suspension)

-

Complete cell culture medium

-

EdC solution (stock solution in DMSO or water)

-

Phosphate-Buffered Saline (PBS)

-

Cell harvesting reagents (e.g., trypsin-EDTA for adherent cells)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)

-

Wash buffer (e.g., 3% BSA in PBS)

-

Click reaction cocktail components (as in Protocol 1)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Nuclear stain for flow cytometry (optional, e.g., propidium (B1200493) iodide for DNA content analysis)

-

Flow cytometry tubes or 96-well V-bottom plates

Procedure:

-

Cell Culture and Labeling: Culture cells to the desired density. Add EdC to the culture medium at the optimal concentration and incubate for the desired period.

-

Cell Harvesting:

-

For adherent cells, detach them using trypsin or a cell scraper.

-

For suspension cells, collect them by centrifugation.

-

Wash the cells once with PBS.

-

-

Fixation: Resuspend the cell pellet in the fixative solution and incubate for 15 minutes at room temperature.[1]

-

Permeabilization: Centrifuge the fixed cells, discard the supernatant, and wash once with wash buffer. Resuspend the cells in the permeabilization solution and incubate for 20 minutes at room temperature.[1]

-

Click Reaction: a. Wash the cells twice with wash buffer. b. Resuspend the cell pellet in the freshly prepared click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[1]

-

Washing: Add wash buffer to the cells, centrifuge, and discard the supernatant. Repeat this wash step once more.

-

Analysis: Resuspend the cells in flow cytometry buffer. If desired, add a nuclear stain for DNA content analysis. Analyze the cells on a flow cytometer.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescent signal | Inefficient EdC incorporation | Optimize EdC concentration and incubation time. Ensure cells are actively proliferating. |

| Incomplete click reaction | Prepare the click reaction cocktail fresh each time. Ensure all components are added in the correct order and concentration. | |

| Inadequate permeabilization | Ensure the permeabilization step is sufficient for the cell type. | |

| High background fluorescence | Insufficient washing | Increase the number and duration of wash steps after the click reaction. |

| Non-specific binding of fluorescent azide | Include a "no EdC" control to assess background levels. | |

| Cell loss | Harsh cell handling | Be gentle during centrifugation and resuspension steps. |

| Over-trypsinization of adherent cells | Minimize trypsin exposure time. | |

| Inconsistent results | Uneven cell seeding | Ensure a single-cell suspension before seeding. |

| Variation in reagent addition | Use calibrated pipettes and be consistent with incubation times. |

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for In Vivo EdC Labeling in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-ethynyl-2'-deoxycytidine (B116413) (EdC) is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This provides a powerful tool for assessing cell proliferation in vivo. The terminal alkyne group on the EdC molecule allows for its detection via a highly specific and efficient copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide, a process known as "click chemistry". This method offers a superior alternative to traditional BrdU labeling as it does not require harsh DNA denaturation steps, thus preserving cellular morphology and antigenicity for multiplex analysis. While similar to the more commonly used 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), EdC is also utilized for metabolic DNA labeling and may be considered in contexts where cytotoxicity over long exposure periods is a concern.

These application notes provide a detailed protocol for labeling proliferating cells in mice using EdC, from administration to detection and analysis.

Experimental Protocols

EdC Preparation

Proper preparation of the EdC solution is critical for successful and reproducible labeling.

-

Stock Solution (e.g., 10 mg/mL or ~40 mM):

-

Prepare EdC at a concentration of 10 mg/mL in sterile, nuclease-free Phosphate Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO). If using DMSO, warm the solution slightly to ensure complete dissolution.

-

Vortex thoroughly.

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Working Solution for Injection:

-

On the day of use, thaw an aliquot of the EdC stock solution.

-

Dilute the stock solution to the desired final concentration (e.g., 1 mg/mL) using sterile PBS.

-

Ensure the final concentration of DMSO, if used, is non-toxic to the animals.

-

Filter the working solution through a 0.22 µm sterile filter before injection to remove any potential aggregates or contaminants.

-

-

Solution for Drinking Water (for long-term labeling):

-

Calculate the total amount of EdC needed based on the anticipated water consumption of the mice.

-

Dissolve the EdC directly into the drinking water at the desired concentration (e.g., 0.2-0.3 mg/mL).

-

Protect the water bottles from light (e.g., by wrapping them in aluminum foil) as EdC can be light-sensitive.

-

Prepare fresh EdC-containing drinking water every 2-3 days to ensure its stability and potency.

-

EdC Administration in Mice

The choice of administration route and dosage depends on the experimental design, the target tissue, and the desired labeling strategy (pulse-chase vs. continuous).

-

Pulse Labeling (for short-term analysis):

-

Intraperitoneal (IP) Injection: This is the most common and technically straightforward method.

-

Restrain the mouse appropriately.

-

Inject the prepared EdC working solution into the lower abdominal quadrant, avoiding the midline.

-

A typical dose is a single injection of 100-200 µl of a 1 mg/ml solution. Dosages can range from 25 µg/g to 1 mg per mouse depending on the specific tissue and experimental goals.

-

-

Intravenous (IV) Injection: This route provides rapid systemic distribution.

-

IV injections are typically administered via the lateral tail vein.

-

This method requires more technical skill and appropriate restraint devices.

-

The injection volume should generally not exceed 0.2 mL for an adult mouse.

-

-

-

Continuous Labeling (for long-term analysis):

-

Administration in Drinking Water: This method is ideal for labeling slowly proliferating cell populations or for tracking cell fate over several days or weeks.

-

Provide mice with drinking water containing EdC at a concentration of 0.2-0.3 mg/mL ad libitum.

-

Remember to replace the water with a freshly prepared solution every 2-3 days.

-

-

Tissue Harvesting and Processing

-

At the desired time point after EdC administration, euthanize the mouse using an approved method.

-

Perfuse the animal with sterile PBS to remove blood from the tissues.

-

Dissect the target organ(s) of interest.

-

Fix the tissues immediately in 4% paraformaldehyde (PFA) or formalin for 12-24 hours at 4°C.

-

After fixation, wash the tissues in PBS and process for either paraffin (B1166041) embedding or cryosectioning according to standard histological protocols.

-

Cut tissue sections (typically 5-10 µm thick) and mount them on positively charged slides.

EdC Detection via Click Chemistry

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 times for 5 minutes each.

-

100% Ethanol: 2 times for 3 minutes each.

-

95% Ethanol: 1 time for 3 minutes.

-

70% Ethanol: 1 time for 3 minutes.

-

50% Ethanol: 1 time for 3 minutes.

-

Wash in deionized water.

-

-

Permeabilization:

-

Incubate sections in PBS containing 0.5% Triton™ X-100 for 20 minutes at room temperature.

-

Wash slides 2 times in PBS.

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., Thermo Fisher Scientific Click-iT™ EdU Cell Proliferation Kit). This typically involves mixing a reaction buffer, copper sulfate, a fluorescent azide, and a buffer additive.

-

Important: Prepare the cocktail fresh and use it immediately.

-

Cover the tissue section with the reaction cocktail (approximately 100-200 µL per slide).

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash slides 2 times for 5 minutes each in PBS.

-

Incubate with a nuclear counterstain, such as DAPI or Hoechst 33342 (e.g., 1 µg/mL in PBS), for 10-15 minutes at room temperature, protected from light.

-

Wash slides 3 times in PBS.

-

-

Mounting and Imaging:

-

Mount coverslips using an anti-fade mounting medium.

-

Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

-

Essential Controls

-

Negative Control: To ensure the specificity of the click reaction, include tissue sections from a mouse that did not receive EdC but is otherwise processed and stained with the full detection protocol. This helps identify any non-specific background fluorescence.

-

Positive Control: To validate the protocol and reagents, include a tissue known to have a high rate of cell proliferation, such as the small intestine or colon. A robust signal in this tissue confirms that the EdC administration and detection are working correctly.

Data Presentation

Quantitative Data Summary

The following table summarizes recommended dosages and administration parameters for in vivo EdC/EdU labeling in mice, which can be used as a starting point for protocol optimization.

| Parameter | Route of Administration | Recommended Dosage/Concentration | Typical Duration | Reference(s) |

| Dosage (Pulse) | Intraperitoneal (IP) | 25 µg/g body weight to 1 mg/mouse | Single injection, 2-24 hours prior to harvest | |

| Intravenous (IV) | 20 µg/g body weight | Single injection, 1-24 hours prior to harvest | ||

| Concentration (Continuous) | Drinking Water | 0.2 - 0.3 mg/mL | 2 days to several weeks |

Mandatory Visualizations

Diagrams

Caption: Experimental workflow for in vivo EdC labeling in mice.

Caption: Mechanism of EdC detection via Click Chemistry.

Application Notes and Protocols for 5-Ethynyl-2'-deoxycytidine (EdC) Staining in Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine used for the detection of DNA synthesis in proliferating cells. As a powerful alternative to the traditional 5-bromo-2'-deoxyuridine (B1667946) (BrdU) method, EdC staining offers a faster, more sensitive, and less harsh protocol for labeling newly synthesized DNA. This is because the detection of incorporated EdC utilizes a "click chemistry" reaction, a bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method avoids the need for DNA denaturation, which can damage tissue morphology and compromise the integrity of cellular epitopes, thus allowing for easier multiplexing with other fluorescent probes and antibodies.[1][2] EdC is incorporated into DNA during the S-phase of the cell cycle and is subsequently detected by a fluorescently labeled azide (B81097), enabling the visualization and quantification of proliferating cells within tissue sections.[3][4] Studies have suggested that EdC may exhibit lower cytotoxicity compared to other nucleoside analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), making it a suitable option for in vivo studies.[5]

Principle of EdC Staining

The EdC staining method is a two-step process. First, EdC is administered to the animal or added to the tissue culture, where it is incorporated into the DNA of proliferating cells. Second, the tissue is sectioned and the incorporated EdC is detected using a click chemistry reaction. The ethynyl (B1212043) group on the EdC molecule reacts with a fluorescently labeled azide in the presence of a copper(I) catalyst, forming a stable and highly fluorescent triazole linkage. This allows for the precise and sensitive detection of cells that were actively synthesizing DNA during the EdC labeling period.[1][2]

Signaling Pathway and Detection Mechanism

The following diagram illustrates the incorporation of EdC into newly synthesized DNA and the subsequent detection via the click chemistry reaction.

References

Application Notes and Protocols: Tracking Stem Cell Fate and Differentiation Using 5-ethynyl-2'-deoxyuridine (EdU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamics of stem cell proliferation, fate determination, and differentiation is fundamental to developmental biology, regenerative medicine, and the development of novel therapeutics. 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a powerful tool for labeling and tracking cells undergoing DNA synthesis, offering a superior alternative to traditional methods like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling.[1][2][3] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[4] Its detection is based on a simple and robust "click" chemistry reaction, which is a copper(I)-catalyzed covalent reaction between the alkyne group of EdU and a fluorescently labeled azide.[1][2][5] This method avoids the harsh DNA denaturation steps required for BrdU detection, thereby preserving cell morphology, antigenicity, and allowing for easier multiplexing with other fluorescent probes.[3][4][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing EdU to track stem cell fate and differentiation in various experimental settings.

Advantages of EdU over BrdU for Stem Cell Tracking

The use of EdU offers several significant advantages over the traditional BrdU technique for studying stem cell populations.

| Feature | EdU (5-ethynyl-2'-deoxyuridine) | BrdU (5-bromo-2'-deoxyuridine) |

| Detection Method | Click Chemistry (covalent reaction) | Antibody-based (immunodetection) |

| DNA Denaturation | Not required, preserving sample integrity.[3][4] | Harsh denaturation (acid or heat) is necessary.[1][2] |

| Protocol Time | Shorter and simpler protocol.[1][7] | Lengthy and more complex protocol.[1] |

| Sensitivity | High sensitivity and bright signal.[7] | Signal intensity can be lower with high background.[6] |

| Multiplexing | Easily compatible with immunocytochemistry (ICC), immunohistochemistry (IHC), and other fluorescent probes.[1][8] | Can be challenging due to antigen damage from denaturation.[3] |

| Toxicity | Generally considered non-toxic at recommended concentrations.[9][10] | Can be mutagenic and cytotoxic.[3] |

Key Applications of EdU in Stem Cell Research

-

Quantifying Stem Cell Proliferation: Directly measure the percentage of actively dividing stem cells in a population.

-

Lineage Tracing: Track the progeny of a specific stem cell population over time to understand its contribution to tissue development, homeostasis, and repair.[11][12][13]

-

Pulse-Chase Experiments: Label a cohort of proliferating cells (pulse) and follow their fate over time as they differentiate and migrate (chase) to determine cell cycle length and fate commitment.[14][15][16]

-

Assessing Effects of Growth Factors and Drugs: Evaluate the impact of various compounds on stem cell proliferation and differentiation.

-

In Vivo Stem Cell Tracking: Administer EdU to animal models to label and track stem cells within their native tissue environment.[4][8][17]

Experimental Workflows and Signaling Pathways

General Experimental Workflow for EdU Labeling and Detection

The following diagram outlines the general steps for labeling and detecting EdU in a stem cell population.

Caption: General workflow for EdU labeling and detection.

Pulse-Chase Experimental Workflow for Lineage Tracing

Pulse-chase experiments are invaluable for tracking the fate of a cell cohort over time.

Caption: Pulse-chase experimental workflow using EdU.

Detailed Experimental Protocols

Protocol 1: In Vitro EdU Labeling of Adherent Stem Cells for Microscopy

Materials:

-

Stem cell culture of interest

-

Complete cell culture medium

-

EdU solution (e.g., 10 mM stock in DMSO or PBS)[1]

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® EdU Imaging Kit (or individual components: fluorescent azide, copper sulfate, buffer)[1]

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)[1]

-

Mounting medium

-

Coverslips and microscope slides

Procedure:

-

Cell Seeding: Seed stem cells on coverslips in a multi-well plate at a density that allows for proliferation without reaching confluency during the experiment.

-

EdU Labeling (Pulse):

-

Prepare a working solution of EdU in complete culture medium. A final concentration of 10 µM is a good starting point for most cell lines.[9][18]

-

Remove the old medium from the cells and add the EdU-containing medium.

-

Incubate the cells for the desired pulse duration (e.g., 1-2 hours for rapidly dividing cells, longer for slowly cycling stem cells) under standard culture conditions.[18]

-

-

Fixation:

-

Aspirate the EdU-containing medium and wash the cells once with PBS.

-

Add the fixation solution and incubate for 15 minutes at room temperature.

-

Remove the fixation solution and wash the cells twice with PBS.

-

-

Permeabilization:

-

Add the permeabilization solution and incubate for 20 minutes at room temperature.

-

Remove the permeabilization solution and wash the cells twice with 3% BSA in PBS.

-

-

Click Reaction:

-

Staining and Mounting:

-

Remove the reaction cocktail and wash the cells once with PBS.

-

Add the nuclear counterstain solution and incubate for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Quantify the percentage of EdU-positive cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (DAPI/Hoechst positive).

-

Protocol 2: In Vivo EdU Labeling in a Mouse Model

Materials:

-

EdU solution (sterile, for injection)

-

Animal model (e.g., mouse)

-

Syringes and needles

-

Tissue harvesting tools

-

Tissue processing reagents (fixatives, embedding media)

-

Sectioning equipment (cryostat or microtome)

-

Reagents for immunohistochemistry (if performing co-staining)

-

Click-iT® EdU Imaging Kit

-

Nuclear counterstain

-

Mounting medium

Procedure:

-

EdU Administration (Pulse):

-

Administer EdU to the animal via intraperitoneal (IP) injection, in the drinking water, or other appropriate routes.[8] A typical dose for IP injection is 50-100 mg/kg body weight.

-

The labeling period can range from a few hours for actively proliferating tissues to several days for slowly dividing stem cell populations.[1]

-

-

Tissue Harvesting and Processing:

-

At the desired time point after EdU administration, euthanize the animal and harvest the tissues of interest.

-

Fix the tissues (e.g., by immersion in 4% paraformaldehyde or through perfusion).

-

Process the tissues for either paraffin (B1166041) embedding or cryosectioning.

-

-

Tissue Sectioning:

-

Cut tissue sections at a desired thickness (e.g., 5-10 µm) and mount them on microscope slides.

-

-

Deparaffinization and Rehydration (for paraffin sections):

-

If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

-

Permeabilization:

-

Incubate the tissue sections in a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 20 minutes.

-

-

Click Reaction:

-

Prepare and apply the Click-iT® reaction cocktail to the tissue sections.

-

Incubate for 30 minutes at room temperature in a humidified chamber, protected from light.[8]

-

-

Staining and Mounting:

-

Wash the sections with PBS.

-

If desired, perform immunohistochemical staining for other markers of interest at this stage.

-

Apply the nuclear counterstain.

-

Wash the sections and mount with a coverslip using mounting medium.

-

-

Imaging and Analysis:

-

Image the tissue sections using a fluorescence or confocal microscope.

-

Quantify the number and location of EdU-positive cells within the tissue architecture.

-

Quantitative Data Summary

The following table provides examples of typical concentrations and labeling times used in EdU-based stem cell studies. Note that optimal conditions should be determined empirically for each cell type and experimental setup.

| Parameter | Cell Type | EdU Concentration | Labeling Duration | Outcome | Reference |

| In Vitro Proliferation | Adipose-Derived Stem Cells (ADSCs) | 10 µM | 48 hours | ~70% of cells labeled, no significant effect on proliferation or apoptosis rates. | [9][10] |

| In Vitro Proliferation | Human Mesenchymal Stem Cells (MSCs) | 10 µM | 2 hours | Efficient labeling for cell cycle analysis. | [18] |

| In Vivo Labeling | Mouse Skeletal Tissue | 100 µl of 10 mM solution per 10g body weight | 2-4 hours (postnatal) | Labeling of actively dividing skeletal cells. | [1] |

| Pulse-Chase | Mouse Lymphocytes | 10 µM | 30 minutes (pulse) | Tracking of cell cycle progression from S to G2 phase. | [14] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No EdU Signal | - Insufficient EdU concentration or incubation time.- Inefficient permeabilization.- Degraded reaction cocktail components. | - Optimize EdU concentration and pulse duration.- Ensure adequate permeabilization without damaging cell structure.- Prepare fresh reaction cocktail immediately before use and protect from light. |

| High Background Staining | - Incomplete removal of unincorporated EdU or fluorescent azide.- Non-specific binding of the fluorescent azide. | - Ensure thorough washing steps after EdU incubation and the click reaction.- Include a BSA blocking step before the click reaction. |